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Compound of Interest

Compound Name: 4-Chlorodiphenyl ether
CAS No.: 55398-86-2
Cat. No.: B7723745
\. J

An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodiphenyl Ether

This guide provides a comprehensive technical overview of 4-chlorodiphenyl ether (4-CDE),
tailored for researchers, scientists, and professionals in drug development. Moving beyond a
simple data sheet, this document synthesizes core chemical properties with practical insights
into its synthesis, reactivity, analysis, and relevance in modern chemical and biological
research.

Introduction and Molecular Identity

4-Chlorodiphenyl ether, with the CAS number 7005-72-3, is a halogenated aromatic ether.[1]
[2] Structurally, it consists of a phenyl group and a 4-chlorophenyl group linked by an ether
oxygen. This arrangement makes it a member of the polychlorinated diphenyl ether (PCDE)
family, compounds of significant environmental and toxicological interest.[3] While 4-CDE itself
is primarily used as an analytical standard and in specialized applications like dielectric fluids,
the diaryl ether scaffold is a "privileged structure" in medicinal chemistry, appearing in
numerous compounds with diverse biological activities, including anticancer, anti-inflammatory,
and antimicrobial properties.[4] Understanding the chemical behavior of a fundamental
analogue like 4-CDE is therefore critical for the rational design of more complex derivatives.

Key Identifiers:
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Identifier Value

Chemical Name 4-Chlorodiphenyl ether

Synonyms p-Chlorophenyl phenyl ether, 1-Chloro-4-
phenoxybenzene

CAS Number 7005-72-3[1]

Molecular Formula C12HoCIO[1]

Molecular Weight 204.65 g/mol [1]

SMILES Clclcce(Oc2ceccc2)ecl[l]

InChl Key PGPNJCAMHOJTEF-UHFFFAOYSA-N[1]

Physicochemical Properties

4-Chlorodiphenyl ether is a colorless to light yellow liquid at room temperature, characterized
by its high boiling point and low water solubility.[2] These properties are critical for its handling,
environmental fate, and design of extraction and purification protocols.
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Property Value Source(s)
Appearance Colorless to light yellow liquid [2]
Melting Point -8 °C [2]
Boiling Point 161-162 °C at 19 mmHg [1]
Density 1.193 g/mL at 25 °C [1]
Water Solubility 3.3mg/Lat25°C [2]
log Kow (Octanol-Water

Partition) 408 ]
Vapor Pressure 0.0027 mmHg at 25 °C [5]
Refractive Index (n2°/D) 1.587 [1]
. >113 °C (>235.4 °F) - closed 1

cup

The high log Kow value indicates significant lipophilicity, suggesting a tendency to
bioaccumulate in fatty tissues, a key consideration in toxicological and environmental studies.

[5]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation of 4-CDE relies on a combination of spectroscopic techniques.
The following profile outlines the expected signals and their interpretation, providing a self-
validating system for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the aromatic rings and the C-O-C ether linkage.

o Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm™1, typically in
the 3030-3100 cm~1 region.[6]

o Aromatic C=C Stretch: Several sharp, medium-intensity bands will appear in the 1400-1600
cm~1 fingerprint region.
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o Asymmetric C-O-C Stretch: A strong, characteristic absorption for aryl ethers is expected
around 1250 cm~1.[7]

e Symmetric C-O-C Stretch: A second strong C-O stretching band should appear near 1050
cm~1[7]

e C-CI Stretch: A medium to strong band in the 1000-1100 cm~1* region may be observed,
though it can be obscured by other signals.

e Out-of-Plane (OOP) Bending: Strong absorptions below 900 cm~* will indicate the
substitution patterns: a band near 830 cm~1 for the 1,4-disubstituted (para) ring and a band
near 750 cm~! for the monosubstituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the hydrogen and carbon environments.

* 1H NMR Spectroscopy: The spectrum will show distinct signals for the two different aromatic
rings.

o Unsubstituted Phenyl Group (CeHsO-): Protons ortho to the ether (H-2', H-6") will appear
as a triplet or doublet of doublets around 7.0-7.1 ppm. Protons meta (H-3', H-5') and para
(H-4") will be further downfield, typically between 7.2-7.4 ppm.[8]

o 4-Chlorophenyl Group (-OCeH4Cl): Due to the symmetry of this ring, two distinct signals
are expected, each integrating to 2H. These will appear as doublets (an AA'BB' system).
The protons ortho to the ether (H-2, H-6) will be around 6.9-7.0 ppm, while the protons
ortho to the chlorine (H-3, H-5) will be further downfield, around 7.2-7.3 ppm.[8]

e 13C NMR Spectroscopy:

o Carbons bonded to Oxygen: The two carbons directly attached to the ether oxygen (C-1
and C-1") will be significantly downfield, expected in the 155-160 ppm range.[9]

o Carbon bonded to Chlorine: The carbon bearing the chlorine atom (C-4) is expected to
appear around 128-130 ppm.[9]

© 2026 BenchChem. All rights reserved. 4 /15 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://www.actachemicamalaysia.com/archives/1acmy2022/1acmy2022-26-30.pdf
https://www.actachemicamalaysia.com/archives/1acmy2022/1acmy2022-26-30.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Other Aromatic Carbons: The remaining eight aromatic carbons will resonate in the typical
115-135 ppm region. The specific shifts are influenced by the electronic effects of the
ether and chloro substituents.[9]

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry is a key tool for determining the molecular weight
and fragmentation pattern.

e Molecular lon (M*): A strong molecular ion peak is expected at m/z 204.[5]

 |sotope Peak (M+2): Due to the presence of one chlorine atom, a prominent M+2 peak will
be observed at m/z 206 with an intensity approximately one-third that of the M+ peak, which
is characteristic of the natural abundance of 3°Cl and 3’Cl.[10]

o Key Fragments: Fragmentation in ethers can occur via cleavage of the C-O bonds or through
alpha-cleavage.[11][12] Common fragmentation pathways for 4-CDE would include:

o Loss of the CeHsOe radical (m/z 93) to give the chlorophenyl cation at m/z 111.
o Loss of the CICsH4Oe radical (m/z 127) to give the phenyl cation at m/z 77.
o Loss of CO to form a chlorobiphenyl radical cation.

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of diaryl ethers is achieved through the
Ulimann Condensation.[13] This reaction involves the copper-catalyzed coupling of an aryl
halide with a phenol.

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a robust C-O cross-coupling reaction.[13] While modern
variations exist, the classical approach provides a reliable pathway to 4-CDE.

o Core Reaction: A phenoxide (generated from phenol and a base) displaces a halide from an
aryl halide in the presence of a copper catalyst.
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e Choice of Reactants: To synthesize 4-CDE, two primary routes are viable:

o Reacting potassium phenoxide with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene.
(Aryl iodides and bromides are more reactive than chlorides in Ullmann couplings).

o Reacting potassium 4-chlorophenoxide with iodobenzene or bromobenzene.

o Catalyst: Copper(l) is the active catalytic species. It can be generated in situ from Cu(0),
Cu(l) salts (e.g., Cul, CuBr), or Cu(ll) salts that are reduced under reaction conditions. The
copper facilitates the coupling by coordinating to the reactants, lowering the activation
energy for the nucleophilic aromatic substitution.

» Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic
solvents like N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene,
and high temperatures (often >150 °C) to proceed at a reasonable rate.[13]

1. Phenoxide Formation

+ Base
Phenol . ;
e 2. CataIYtiC CYCIE
—
Cu(l)-Phenoxide
Base (e.g., K2COs3,
@9 ) ' Cu(l) Catalyst 4-Chlorodipheny! etheD ( KBr )

Intermediate

Oxidative Addition &
Reductive Elimination

1-Bromo-4-chlorobenzene

Click to download full resolution via product page

Caption: Generalized workflow for the Ullmann synthesis of 4-CDE.

Experimental Protocol: Laboratory Preparation

The following protocol is adapted from a known procedure for the synthesis of 4-CDE,
illustrating the practical application of nucleophilic aromatic substitution.[14]
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Objective: To synthesize 4-chlorodiphenyl ether from potassium phenoxide and p-
fluorochlorobenzene. (Note: Aryl fluorides can be used when activated by electron-withdrawing
groups or with strong nucleophiles in polar aprotic solvents).

Materials:

Potassium phenoxide (14.8 g, 0.112 mole)
e p-Fluorochlorobenzene (13.1 g, 0.10 mole)
o N-methyl-2-pyrrolidinone (NMP) (100 mL)
o Diethyl ether

e 5% Sodium hydroxide solution

e Saturated sodium chloride solution (brine)
o Magnesium sulfate (anhydrous)
Procedure:

e Reaction Setup: Combine potassium phenoxide and p-fluorochlorobenzene in 100 mL of
NMP in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

o Rationale: NMP is a high-boiling polar aprotic solvent that effectively solvates the
potassium cation, enhancing the nucleophilicity of the phenoxide anion.

e Heating: Heat the stirred solution to reflux. Monitor the reaction progress by vapor phase
chromatography (VPC) or thin-layer chromatography (TLC) until the starting materials are
consumed.

o Rationale: The elevated temperature is necessary to overcome the activation energy for
the nucleophilic aromatic substitution on the deactivated aryl halide.

o Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute
the mixture with 400 mL of water and transfer it to a separatory funnel.
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o Rationale: Adding water quenches the reaction and dissolves the inorganic salts (e.g.,
potassium fluoride) and the polar solvent (NMP), allowing for the extraction of the nonpolar
organic product.

Extraction: Extract the aqueous mixture with several portions of diethyl ether. Combine the
organic extracts.

o Rationale: Diethyl ether is a low-boiling, water-immiscible organic solvent in which 4-CDE
is highly soluble. Multiple extractions ensure efficient recovery of the product.

Washing: Wash the combined organic extracts sequentially with 5% sodium hydroxide
solution (to remove any unreacted phenol), water, and finally, saturated sodium chloride
solution (brine).

o Rationale: The NaOH wash removes acidic impurities. The brine wash helps to break any
emulsions and begins the drying process by removing bulk water from the organic layer.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate in vacuo using a rotary evaporator.

o Rationale: Anhydrous MgSOea is a drying agent that removes residual water. Rotary
evaporation removes the volatile diethyl ether solvent, leaving the crude product.

Purification: Purify the crude product by distillation at reduced pressure to afford the final
product.

o Rationale: Vacuum distillation is required due to the high boiling point of 4-CDE. This
purification step removes non-volatile impurities and any remaining high-boiling solvent.

Chemical Reactivity and Stability

The reactivity of 4-CDE is governed by the ether linkage, the two aromatic rings, and the
chloro-substituent.

o Peroxide Formation: Like many ethers, 4-CDE can oxidize in the presence of air and light to
form unstable and potentially explosive peroxides.[6] It is classified as a peroxidizable
compound.
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o Causality: The hydrogen atoms on the carbons adjacent to the ether oxygen are
susceptible to radical abstraction, initiating an autoxidation chain reaction with
atmospheric oxygen.

o Protocol: Store in tightly closed containers, under an inert atmosphere (e.g., nitrogen or
argon), away from light, and in a cool place.[2] Test for the presence of peroxides before
heating or distillation.

» Photolytic Decomposition: When exposed to UV light (A >290 nm) in solution, 4-CDE can
undergo dechlorination to form diphenyl ether.[6] In agueous solutions, photolysis can also
yield 4-hydroxybiphenyl ether.[6] This reactivity is crucial for understanding its environmental
fate.

o Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions like nitration,
halogenation, or Friedel-Crafts acylation. The phenoxy group (-OPh) is a strong activating,
ortho-, para-directing group. The chlorine atom is a deactivating, ortho-, para-directing group.
Reaction outcomes will depend on the specific reagents and conditions, with substitution
likely favoring the more activated, unsubstituted phenyl ring.

o Chemical Incompatibility: 4-CDE is incompatible with strong oxidizing agents.

Metabolism and Toxicological Relevance

For drug development professionals, understanding a compound's metabolic fate is paramount.
Studies in rats have elucidated the primary metabolic pathways for chlorodiphenyl ethers.[15]
[16]

e Primary Pathway: Aromatic Hydroxylation: The predominant metabolic reaction is the
hydroxylation of one of the aromatic rings, catalyzed by cytochrome P450 enzymes in the
liver.[15] Hydroxylation can occur at various positions, but a major metabolite of 4-CDE is 4'-
hydroxy-4-chlorodiphenyl ether.[1]

o Minor Pathway: Ether Bond Scission: A less common route is the cleavage of the ether bond,
which would yield 4-chlorophenol and phenol, which can be further metabolized.[15]

o Excretion: The resulting hydroxylated metabolites are more polar than the parent compound,
allowing them to be conjugated (e.g., with glucuronic acid or sulfate) and excreted in urine
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and feces.[1]
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Caption: Metabolic pathways of 4-Chlorodiphenyl Ether in rats.

Analytical Methodologies

The quantification of 4-CDE in environmental or biological samples is typically performed using
gas chromatography-mass spectrometry (GC/MS), as outlined in standardized regulatory
methods.

EPA Method 625: Base/Neutrals and Acids This method is designed for the analysis of
semivolatile organic compounds in wastewater and other environmental matrices.[5][17][18]

Workflow Overview:
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e Sample Preparation: A 1-liter water sample is pH-adjusted.

 Liquid-Liquid Extraction: The sample is serially extracted with a solvent (typically
dichloromethane) at acidic and then basic pH to isolate acidic, basic, and neutral
compounds. 4-CDE, being a neutral compound, is extracted under these conditions.[19]

» Concentration: The solvent extract is dried and concentrated to a small volume (e.g., 1 mL).
o GC/MS Analysis: An aliquot of the concentrated extract is injected into a GC/MS system.

o Gas Chromatography (GC): The compound is separated from other components in the
mixture based on its volatility and interaction with a capillary column (e.g., one coated with
3% SP-2250).[5]

o Mass Spectrometry (MS): As the compound elutes from the GC column, it is fragmented
and detected by the mass spectrometer, providing a unique fingerprint for positive
identification and quantification. The detection limit for this method is in the low microgram-
per-liter (ug/L) range.[5]

Safety and Handling
As a laboratory chemical, 4-CDE requires careful handling to minimize exposure and risk.

o GHS Hazards: It is classified as causing serious eye irritation (H319) and being very toxic to
aquatic life with long-lasting effects (H410).[1]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

o Storage: Store in a refrigerator, under an inert atmosphere, and protected from light to
prevent peroxide formation.[2]

o Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as
hazardous waste in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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